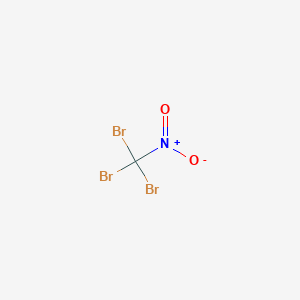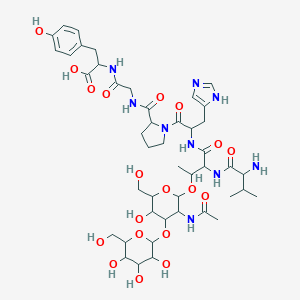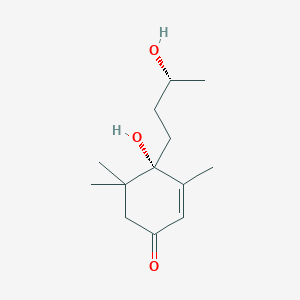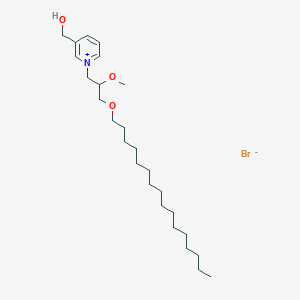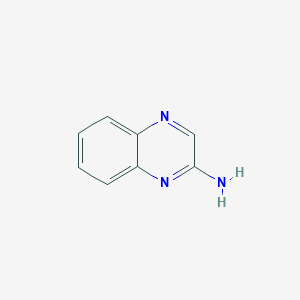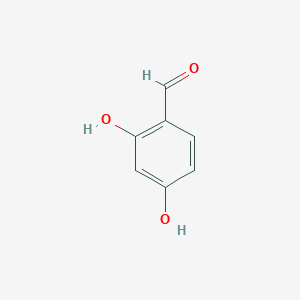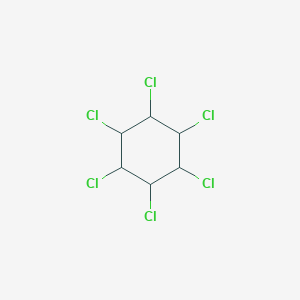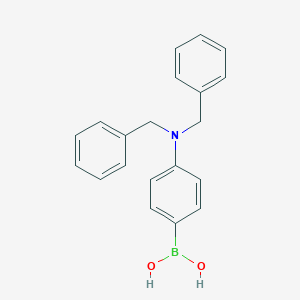
4-(N,N-Dibenzylamino)phenylboronic acid
説明
4-(N,N-Dibenzylamino)phenylboronic acid is a chemical compound with the CAS Number: 159191-44-3 . It has a molecular weight of 317.2 and its IUPAC name is 4-(dibenzylamino)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-(N,N-Dibenzylamino)phenylboronic acid is 1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Aryl boronic acids, like 4-(N,N-Dibenzylamino)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 546.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 95.9±0.4 cm³ and a polar surface area of 44 Ų .科学的研究の応用
Molecular Recognition and Chemosensing
- N-B Interaction in Arylboronate Systems : A study focused on o-(Pyrrolidinylmethyl)phenylboronic acid, a close analog to 4-(N,N-Dibenzylamino)phenylboronic acid, highlighted its role in molecular recognition. This research provided insights into the formation of N-B dative bonds and the solvation of sp(2) boron to a tetrahedral sp(3) boronate, crucial for future chemosensing technologies (Zhu et al., 2006).
Antiviral Applications
- Nanoparticles for Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which may incorporate 4-(N,N-Dibenzylamino)phenylboronic acid derivatives, have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This marks a significant advancement in the field of antiviral therapy (Khanal et al., 2013).
Material Science
- Reversible Sol-Gel Transition Gels : Phenylboronic acid derivatives were used to create dynamic polymer gels capable of reversible sol-gel phase transitions. These gels can be used in a range of dynamic or bioresponsive applications (Xu et al., 2011).
Catalysis
- Catalyst for Organic Synthesis : Phenylboronic acid, including its derivatives, was used as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans. This approach is environmentally friendly and offers operational simplicity (Nemouchi et al., 2012).
Biomedical Research
- Affinity Chromatography : Studies have demonstrated the use of phenylboronic acid derivatives in affinity chromatography, particularly in binding and selectively retarding glycoproteins like alpha-glucosidase from yeast (Myöhänen et al., 1981).
Photodynamic Therapy and Imaging
- Fluorescence Imaging and Photodynamic Therapy : A derivative of 4-(N,N-Dibenzylamino)phenylboronic acid, specifically designed for two-photon imaging and photodynamic therapy, shows promise for in situ recognition and treatment of cancer cells. The derivative exhibited fluorescence stability, biocompatibility, and efficient generation of singlet oxygen for therapy (Li & Liu, 2021).
Safety And Hazards
特性
IUPAC Name |
[4-(dibenzylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQJKOCSXZOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597058 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dibenzylamino)phenylboronic acid | |
CAS RN |
159191-44-3 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



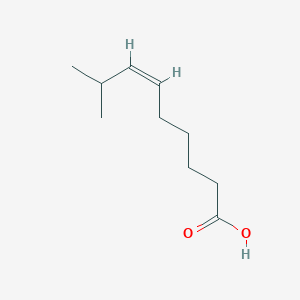
![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)
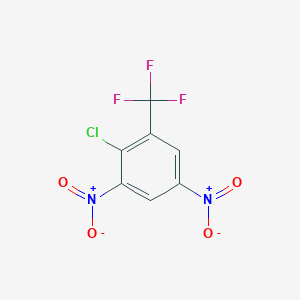
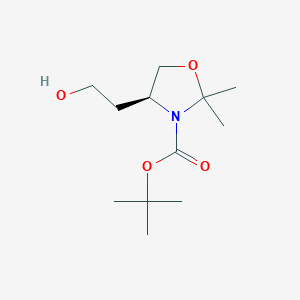
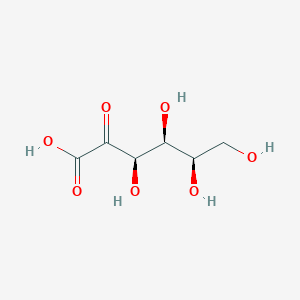
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
